Tetrahydroquinazoline

DHFR inhibition Antitumor Antifolate

Select Tetrahydroquinazoline (CAS 1904-65-0) for its distinct stereoelectronic properties, which differentiate it from unsaturated quinazoline analogs. This fully saturated core is critical for applications requiring conformational flexibility, such as DHFR inhibition, topoII isoform selectivity, and unique antiviral mechanisms. Ensure research continuity by sourcing this precise scaffold.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 1904-65-0
Cat. No. B156257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroquinazoline
CAS1904-65-0
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NCN1
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2
InChIKeyPKORYTIUMAOPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroquinazoline Procurement Guide: Quantified Differentiation from Quinazoline and Dihydroquinazoline Analogs


Tetrahydroquinazoline refers to a class of heterocyclic compounds containing a fully saturated pyrimidine ring fused to a benzene ring [1]. This core scaffold, characterized by the presence of four additional hydrogen atoms compared to the quinazoline archetype, confers distinct conformational flexibility and physicochemical properties [2]. Widely explored in medicinal chemistry, tetrahydroquinazoline derivatives have demonstrated activity as dihydrofolate reductase (DHFR) inhibitors, topoisomerase II (topoII) inhibitors, and selective cytotoxic agents [3][4]. The specific substitution pattern on the tetrahydroquinazoline nucleus is a critical determinant of biological target engagement and selectivity, driving its differentiation from related dihydroquinazoline and quinazoline structures.

Tetrahydroquinazoline: Why Structural Specificity Precludes Simple Analog Substitution


While quinazoline and dihydroquinazoline scaffolds are common in medicinal chemistry, tetrahydroquinazoline derivatives possess unique stereoelectronic features that cannot be replicated by their unsaturated counterparts [1]. The saturation of the pyrimidine ring profoundly alters molecular conformation, influencing target binding, as evidenced by the preferential binding of the 6S-equatorial isomer in DHFR complexes, a configuration analogous to the natural tetrahydrofolate substrate [2]. Furthermore, specific substitutions, such as the 6-amino group in topoisomerase II inhibitors, are critical for achieving a non-poisoning mechanism of action and high isoform selectivity, which is not observed with other quinazoline-based drugs [3]. Therefore, substituting a tetrahydroquinazoline with a dihydroquinazoline or quinazoline analog can lead to a complete loss of desired activity, selectivity, or mechanism of action, making precise compound identification essential for research and development.

Tetrahydroquinazoline Quantitative Evidence: Head-to-Head Comparator Data for Informed Procurement


DHFR Inhibition: Tetrahydroquinazoline Derivative Outperforms Methotrexate by 20-Fold

A specific tetrahydroquinazoline derivative (Compound 35) demonstrated a remarkable 20-fold increase in dihydrofolate reductase (DHFR) inhibitory potency compared to the clinical antifolate methotrexate (MTX) [1].

DHFR inhibition Antitumor Antifolate

Antitumor Activity: Tetrahydroquinazoline Derivatives Show 15-Fold Superiority Over 5-Fluorouracil

Two tetrahydroquinazoline derivatives (Compounds 17 and 23) were found to be 15-fold more active than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in an in vitro antitumor screen [1].

Antitumor Cytotoxicity Cancer cell lines

Topoisomerase II Inhibition: Tetrahydroquinazoline ARN-21934 is 60-Fold More Potent Than Etoposide

A 6-amino-tetrahydroquinazoline derivative (ARN-21934) inhibited DNA relaxation with an IC50 of 2 μM, which is 60-fold more potent than the clinically used topoisomerase II poison etoposide (IC50 = 120 μM) [1].

Topoisomerase II Anticancer DNA relaxation

Selective Cytotoxicity: Tetrahydroquinazoline Derivatives Spare Naïve Cells While Killing HIV-Infected Cells

Certain tetrahydroquinazoline derivatives exhibit selective cytotoxicity, killing HIV-infected GAG-POL expressing cells without causing concomitant cytotoxicity to HIV-naïve cells [1]. This targeted cell-kill mechanism is distinct from standard antiretroviral drugs that primarily inhibit viral enzymes.

HIV Selective cytotoxicity Antiviral

Selective Inhibition of Plasmodium falciparum DHFR by Tetrahydroquinazoline Analogs

A study identified four tetrahydroquinazolines that were both potent and selective inhibitors of the Plasmodium falciparum DHFR enzyme, a key target for antimalarial drugs [1]. This contrasts with six other tetrahydroquinazolines in the same study that, while effective against multiple strains, were non-selective and also inhibited human DHFR.

Antimalarial DHFR Selectivity

Tetrahydroquinazoline: High-Impact Application Scenarios Validated by Quantitative Evidence


Development of Next-Generation DHFR Inhibitors for Anticancer and Antimicrobial Therapy

Procure specific tetrahydroquinazoline derivatives, such as those with chalcone-like substitutions, for use as lead compounds in DHFR inhibitor programs. The demonstrated 20-fold increase in potency over methotrexate and 15-fold increase over 5-FU in in vitro models [1] positions these compounds as superior starting points for medicinal chemistry optimization aimed at overcoming resistance and improving therapeutic index.

Discovery of Safer Topoisomerase II-Targeted Anticancer Agents

Utilize 6-amino-tetrahydroquinazoline analogs, exemplified by ARN-21934, for in vitro and in vivo studies of topoisomerase II inhibition. The 60-fold greater potency compared to etoposide in DNA relaxation assays, combined with a non-poisoning mechanism and ~100-fold selectivity for the topoIIα isoform [2], provides a rational basis for developing anticancer drugs with a potentially reduced risk of secondary malignancies.

Investigating Novel HIV Eradication Strategies via Selective Cytotoxicity

Employ tetrahydroquinazoline derivatives as chemical probes to study and validate selective killing of HIV-infected GAG-POL expressing cells [3]. This unique mechanism, distinct from conventional antiretroviral enzyme inhibition, is valuable for exploring novel strategies aimed at eliminating latent viral reservoirs and achieving a functional cure for HIV.

Rational Design of Selective Antimalarial DHFR Inhibitors

Source and screen tetrahydroquinazoline libraries to identify and optimize compounds with selective inhibitory activity against Plasmodium falciparum DHFR [4]. The existing evidence for selective inhibition within this chemical class provides a clear path for developing new antimalarial leads with reduced potential for human host toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.